Alaproclate, (R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SirT1 enhancer A03 is a small molecule identified for its ability to enhance the activity of Silent Information Regulator 1 (SirT1), a NAD±dependent deacetylase. SirT1 plays a crucial role in regulating various cellular processes, including gene expression, metabolism, and aging. Enhancing SirT1 activity has been linked to potential therapeutic benefits in treating neurodegenerative diseases, metabolic disorders, and inflammation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of SirT1 enhancer A03 involves high-throughput screening (HTS) to identify potential candidates. The compound is then synthesized through a series of organic reactions, including condensation, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of SirT1 enhancer A03 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards. The process may include continuous flow synthesis, automated purification systems, and rigorous testing for impurities .

化学反応の分析

Types of Reactions: SirT1 enhancer A03 primarily undergoes deacetylation reactions facilitated by SirT1. It can also participate in other reactions such as oxidation and reduction, depending on the cellular environment .

Common Reagents and Conditions:

Deacetylation: NAD+ as a cofactor, physiological pH, and temperature.

Oxidation: Reactive oxygen species (ROS) or specific oxidizing agents.

Reduction: Reducing agents like glutathione or specific enzymes.

Major Products: The major products of these reactions include deacetylated proteins, oxidized metabolites, and reduced intermediates, which play roles in various cellular pathways .

科学的研究の応用

SirT1 enhancer A03 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study deacetylation reactions and enzyme kinetics.

Biology: Investigates the role of SirT1 in cellular processes such as aging, apoptosis, and DNA repair.

Medicine: Explores therapeutic potential in treating neurodegenerative diseases (e.g., Alzheimer’s disease), metabolic disorders (e.g., diabetes), and inflammatory conditions.

作用機序

SirT1 enhancer A03 exerts its effects by binding to SirT1 and enhancing its deacetylase activity. This leads to the deacetylation of various substrates, including histones, transcription factors, and metabolic enzymes. The enhanced deacetylation activity modulates gene expression, improves mitochondrial function, and reduces oxidative stress. Key molecular targets include tumor protein p53, peroxisome proliferator-activated receptor gamma coactivator 1-alpha, and nuclear factor kappa-light-chain-enhancer of activated B cells .

類似化合物との比較

Resveratrol: A natural polyphenol that activates SirT1 and has been studied for its anti-aging and cardioprotective effects.

Nicotinamide Riboside: A precursor of NAD+ that enhances SirT1 activity indirectly by increasing NAD+ levels.

Uniqueness of SirT1 Enhancer A03: SirT1 enhancer A03 is unique due to its high specificity and potency in enhancing SirT1 activity. Unlike other compounds, it has shown significant brain penetration and cognitive improvement in Alzheimer’s disease models without observed toxicity .

特性

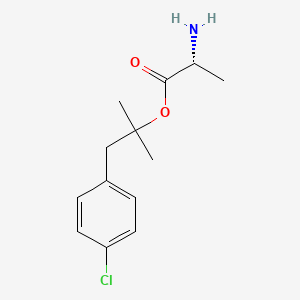

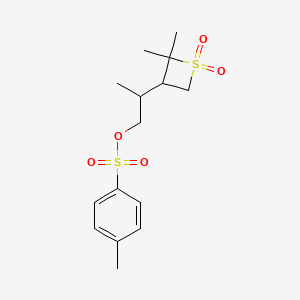

CAS番号 |

66171-73-1 |

|---|---|

分子式 |

C13H18ClNO2 |

分子量 |

255.74 g/mol |

IUPAC名 |

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2R)-2-aminopropanoate |

InChI |

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m1/s1 |

InChIキー |

FZSPJBYOKQPKCD-SECBINFHSA-N |

異性体SMILES |

C[C@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |

正規SMILES |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

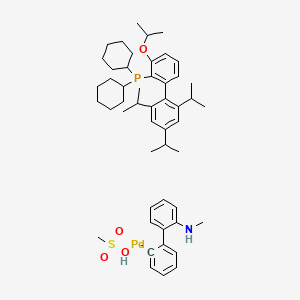

![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)

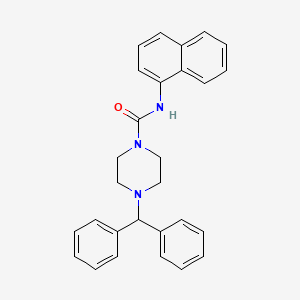

![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)

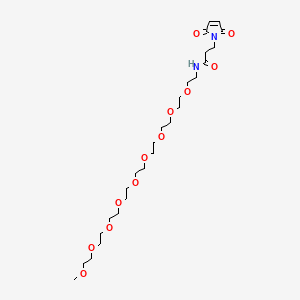

![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)

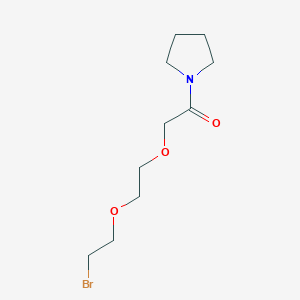

![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)

![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)